molecular formula C23H23N5OS B11189744 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one

Cat. No.: B11189744
M. Wt: 417.5 g/mol
InChI Key: OYZWSZFNKJEOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrimidinone core linked to a quinazoline moiety via an amino bridge. The quinazoline ring is substituted with ethyl and methyl groups at positions 6 and 4, respectively, while the pyrimidinone ring bears a [(4-methylphenyl)sulfanyl]methyl group.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5OS/c1-4-16-7-10-20-19(11-16)15(3)24-22(26-20)28-23-25-17(12-21(29)27-23)13-30-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

OYZWSZFNKJEOCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and pyrimidine compounds. The reaction conditions may involve the use of various catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells, making them promising candidates for cancer treatment .
  • Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases, which are critical in various signaling pathways involved in cancer and other diseases. Research has shown that modifications to the quinazoline structure can enhance inhibitory potency against targets like CLK1 and DYRK1A .
  • Antimicrobial Properties : Some derivatives of quinazolines have demonstrated significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study 1: Antiproliferative Activity

A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including variations of the compound . These derivatives were tested against human cancer cell lines (MCF-7, A549, SW-480), revealing promising antiproliferative activities with IC50 values indicating effective growth inhibition . The study highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Protein Kinase Inhibition

In another investigation focused on pyrido[3,4-g]quinazolines, researchers synthesized new compounds and assessed their inhibitory effects on protein kinases. The results indicated that specific structural features were essential for maintaining potency against these targets, which is crucial for developing targeted cancer therapies . This underscores the relevance of studying compounds like this compound.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Quinazoline-Pyrimidinone Hybrids

Compound A shares a quinazolinyl-amino-pyrimidinone scaffold with several analogs, differing in substituents that influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Quinazoline Substituents Pyrimidinone Substituents Molecular Formula Molecular Weight Key Differences
Compound A 6-ethyl, 4-methyl 6-[(4-methylphenyl)sulfanyl]methyl C₂₃H₂₄N₆OS 448.55 g/mol Reference compound
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one 6-ethoxy, 4-methyl 5-ethyl, 6-methyl C₁₉H₂₃N₅O₂ 361.42 g/mol Ethoxy group enhances hydrophilicity; ethyl/methyl groups reduce steric bulk vs. sulfanyl substituent
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one 4,6-dimethyl 6-[(4-chlorophenyl)sulfanyl]methyl C₂₁H₁₉ClN₆OS 438.93 g/mol Chlorophenyl group increases electronegativity and potential halogen bonding
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one 4,8-dimethyl 6-methyl C₁₅H₁₆N₆O 296.33 g/mol Simpler structure with reduced substituent complexity; lacks sulfanyl group
Key Observations :

Substituent Effects on Solubility :

  • The ethoxy group in the analog from improves water solubility compared to Compound A ’s ethyl group.
  • The [(4-methylphenyl)sulfanyl]methyl group in Compound A introduces moderate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Compound A’s methylphenyl sulfanyl group provides steric bulk that could hinder interactions in narrow binding pockets compared to smaller substituents (e.g., methyl in ) .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling reactions (as in ) are commonly employed for introducing ethynyl or sulfanyl groups, suggesting Compound A may be synthesized via similar methodologies.

Functional Group Variations in Sulfanyl-Modified Analogs

Table 2: Impact of Sulfanyl Group Modifications
Compound Name Sulfanyl Substituent Molecular Weight (g/mol) Notable Properties
Compound A 4-methylphenyl 448.55 Balanced lipophilicity; potential for π-π stacking
2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl analog 1-phenyltetrazol-5-yl 391.45 Tetrazole group introduces acidity (pKa ~8.3) and hydrogen-bonding capacity
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one Piperidinylethyl + CF₃ 321.32 Trifluoromethyl enhances metabolic stability; piperidine improves solubility
Key Observations :
  • The tetrazole-containing analog offers distinct acid-base properties, which may influence bioavailability and target engagement.

Biological Activity

The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one is a complex organic molecule belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • A quinazolinone core.
  • Substituents such as ethyl and methyl groups.
  • A phenyl group linked via a sulfur atom.

The molecular formula is C19H19N7OSC_{19}H_{19}N_{7}OS, with a molecular weight of approximately 425.53 g/mol. Its structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Quinazoline Moiety : This is achieved through the condensation of anthranilic acid with formamide, followed by cyclization.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
  • Formation of the Pyrimidinone Ring : This step involves reacting an aldehyde, a β-keto ester, and urea in the presence of a catalyst.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of quinazoline compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated moderate to good activity against bacteria such as Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstReference
Compound AE. coli
Compound BS. aureus

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Research involving similar structures has reported promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Cell LineIC50 (µM)Reference
MCF-715
HepG220

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities by binding to active or allosteric sites, altering enzyme conformation and blocking substrate access.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Case Study 1: Antimicrobial Screening

A study screened several derivatives against common pathogens, revealing that modifications to the quinazoline structure led to enhanced antimicrobial properties. The specific compound exhibited significant inhibition against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent .

Case Study 2: Antitumor Evaluation

In another study evaluating antitumor activity, researchers found that the compound significantly reduced cell viability in MCF-7 cells after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.